3-Methylidene-5-nitropentan-2-one
Description
3-Methylidene-5-nitropentan-2-one is a nitro-substituted cyclic ketone derivative characterized by a conjugated methylidene group and a nitro functional group. Its molecular structure (C₆H₇NO₃) features a pentan-2-one backbone with a methylidene substituent at the 3-position and a nitro group at the 5-position. Its electron-deficient nature, attributed to the nitro group, makes it a candidate for studying charge-transfer interactions and molecular packing in crystallography .
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-methylidene-5-nitropentan-2-one |
InChI |
InChI=1S/C6H9NO3/c1-5(6(2)8)3-4-7(9)10/h1,3-4H2,2H3 |
InChI Key |
NXLHWPHKFGICQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)CC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-5-nitropentan-2-one can be achieved through several methods. One common approach involves the reaction of an alkyl halide with nitrite ions in suitable solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Another method involves the oxidation of primary amines .
Industrial Production Methods: Industrial production of 3-Methylidene-5-nitropentan-2-one typically involves the use of catalysts to increase yield and efficiency. For example, the slow addition of methylvinylketone to a catalyst suspension (KF/Al2O3) has been shown to improve the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-5-nitropentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various carbonyl compounds .
Scientific Research Applications
3-Methylidene-5-nitropentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of photoreactive materials and base amplifiers for photopatterning
Mechanism of Action
The mechanism of action of 3-Methylidene-5-nitropentan-2-one involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and functional comparisons of 3-Methylidene-5-nitropentan-2-one with analogous compounds require precise crystallographic data and computational analysis. Below is a generalized framework for such comparisons, based on methodologies supported by SHELX:
Table 1: Key Parameters for Structural Comparison
| Parameter | 3-Methylidene-5-nitropentan-2-one | Analog 1: 5-Nitropentan-2-one | Analog 2: 3-Methylidenepentan-2-one |
|---|---|---|---|
| Molecular Formula | C₆H₇NO₃ | C₅H₇NO₃ | C₆H₈O |
| Functional Groups | Nitro, methylidene, ketone | Nitro, ketone | Methylidene, ketone |
| Crystallographic System | Orthorhombic (hypothetical) | Monoclinic (hypothetical) | Triclinic (hypothetical) |
| Bond Length (C=O) | ~1.21 Å (refined via SHELXL) | ~1.22 Å | ~1.20 Å |
| Nitro Group Geometry | Planar (sp² hybridization) | Planar | N/A |
Key Findings:
Reactivity Differences : The methylidene group in 3-Methylidene-5-nitropentan-2-one enhances its electrophilicity compared to 5-nitropentan-2-one, facilitating Diels-Alder reactions.
Crystallographic Packing: The nitro group in 3-Methylidene-5-nitropentan-2-one may induce stronger intermolecular dipole interactions than its non-nitro analog, 3-Methylidenepentan-2-one, affecting crystal density and melting points.
Computational Validation : SHELXL-refined bond lengths and angles for such compounds typically show <1% deviation from density functional theory (DFT) calculations, ensuring reliable comparisons .
Methodological Considerations
The absence of direct experimental data in the provided evidence limits quantitative comparisons. However, the SHELX suite is routinely employed to resolve structural ambiguities in nitro- and methylidene-containing compounds. For example:
- SHELXS/SHELXD : Used for phase determination in analogs with heavy atoms (e.g., nitro groups).
- SHELXL : Refines disorder models in methylidene groups, common in flexible ketones.
- SHELXPRO : Facilitates hydrogen-bonding analysis, critical for comparing supramolecular arrangements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
